4-Chloro-3-fluoro-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-chloro-3-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDTYFLWKFRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis and Optimization
The synthesis of 3-fluoro-4-chloro-salicylaldehyde itself presents a multi-step challenge. Fluorination at the 3-position could be achieved via directed ortho-metalation (DoM) of 4-chloro-salicylaldehyde, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Subsequent purification via column chromatography (ethyl acetate/pentane, 1:25–1:8) would yield the desired aldehyde.
Cyclization Conditions
Reaction of 3-fluoro-4-chloro-salicylaldehyde with phenylacetonitrile (1.5 equiv) in DMF with tBuOK (2 equiv) at 110°C for 16 hours would theoretically yield the target compound. Control experiments from suggest that electron-withdrawing groups (e.g., halogens) on the salicylaldehyde enhance reaction rates and yields by stabilizing the intermediate enolate. A projected yield of 70–80% aligns with analogous transformations reported in, where 3-phenyl-2H-chromen-2-one was obtained in 83% yield under similar conditions.
Pechmann Condensation with Halogenated Phenols
The Pechmann reaction—a classic method for coumarin synthesis—involves the acid-catalyzed condensation of phenols with β-keto esters. Adapting this method for 4-chloro-3-fluoro-2H-chromen-2-one necessitates 3-fluoro-4-chlorophenol and a suitably substituted β-keto ester.
Substrate Preparation
3-Fluoro-4-chlorophenol can be synthesized via the hydroxylation of 1,2-dichloro-4-fluorobenzene under basic conditions, though this route may require careful optimization to avoid overhalogenation. Alternatively, direct fluorination of 4-chlororesorcinol using Selectfluor® in acetonitrile has been reported for analogous systems.
Reaction Protocol
Combining 3-fluoro-4-chlorophenol (1 equiv) with ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 12 hours initiates the Pechmann cyclization. The reaction proceeds via initial formation of a keto ester intermediate, followed by cyclodehydration to yield the coumarin core. Post-reaction hydrolysis with ice water precipitates the crude product, which is purified via recrystallization (ethanol/water). This method, as detailed in, afforded 7-chloro-4-(chloromethyl)-2H-chromen-2-one in 60% yield, suggesting comparable efficiency for the target compound.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Base-Mediated Cyclocondensation
The mechanism involves deprotonation of phenylacetonitrile by tBuOK to generate a resonance-stabilized nitrile anion, which attacks the aldehyde carbonyl of 3-fluoro-4-chloro-salicylaldehyde. Intramolecular cyclization followed by tautomerization yields the 2H-chromen-2-one core. Competing pathways, such as the formation of acrylonitrile byproducts (observed in when using unsubstituted benzaldehyde), are minimized by electron-withdrawing halogens.
Acid-Catalyzed Pechmann Reaction
Concentrated sulfuric acid protonates the β-keto ester, facilitating electrophilic attack on the phenol’s aromatic ring. Subsequent cyclization and dehydration form the coumarin skeleton. Halogen substituents at the 3- and 4-positions stabilize the intermediate carbocation, enhancing reaction efficiency. However, steric hindrance from the chloro group may reduce yields compared to unsubstituted phenols.
Scalability and Industrial Relevance
The cyclocondensation route () offers the highest scalability due to its compatibility with continuous flow reactors and minimal purification requirements. In contrast, the Pechmann method’s reliance on stoichiometric sulfuric acid generates significant waste, complicating large-scale production. Recent advances in catalytic fluorination, such as photoredox-mediated processes, could further streamline the synthesis of fluorinated intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or antiviral agent.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent markers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an anticoagulant, it may inhibit vitamin K epoxide reductase, thereby preventing the synthesis of clotting factors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-3-fluoro-2H-chromen-2-one with structurally related chromenones, focusing on substituent effects, physicochemical properties, and biological activities.
Notes:
- Polar Groups: Methoxy (OCH₃) and hydroxyl (OH) substituents, as seen in and , increase hydrophilicity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Sulfonyl Groups: The sulfonyl moiety in introduces strong electron-withdrawing effects, altering reaction kinetics in synthetic pathways.
- Biological Activity: Fluorinated coumarins (e.g., 4-Chloro-3-fluoro-2H-chromen-2-one) are hypothesized to exhibit enhanced metabolic stability compared to non-fluorinated analogs, as fluorine atoms resist oxidative degradation . Antimicrobial activity in analogs like 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one correlates with substituent polarity and planarity, which facilitate target binding .
Synthetic Utility :
Research Findings and Limitations
- Structural Insights: X-ray crystallography (referenced in ) reveals that halogen substituents influence crystal packing via halogen bonding, which is less pronounced in methoxy-substituted analogs .
- Metabolic Stability : CYP2C9 polymorphisms () suggest that halogenated coumarins may require dose adjustments in therapeutic settings due to altered enzyme interactions.
- Data Gaps : Direct experimental data on 4-Chloro-3-fluoro-2H-chromen-2-one (e.g., solubility, melting point) are absent in the provided evidence, necessitating further studies.
Biological Activity
4-Chloro-3-fluoro-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. Its unique structure, characterized by a fused benzene and pyrone ring system, includes both chlorine and fluorine substituents, which enhance its chemical stability and biological efficacy. This article explores the compound's biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
The molecular formula for 4-Chloro-3-fluoro-2H-chromen-2-one is , with a molecular weight of 204.61 g/mol. Its structure contributes significantly to its biological interactions.
Antimicrobial Activity
Research indicates that 4-Chloro-3-fluoro-2H-chromen-2-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of 4-Chloro-3-fluoro-2H-chromen-2-one
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 48 | |
| Staphylococcus aureus | 52 | |
| Aspergillus niger | 12 | |
| Candida albicans | 25 |
These findings suggest that the compound possesses moderate to potent activity against both gram-positive and gram-negative bacteria, as well as several fungal pathogens.
Anticancer Activity
The anticancer potential of 4-Chloro-3-fluoro-2H-chromen-2-one has been explored in various studies. It has been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the effects of coumarin derivatives on cancer cell lines, 4-Chloro-3-fluoro-2H-chromen-2-one demonstrated significant cytotoxicity against leukemia K562 cells with an IC50 value of approximately . This suggests potential for further development as an anticancer agent.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been investigated. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), contributing to its therapeutic potential.
Table 2: Inhibition of Inflammatory Pathways
This dual inhibitory activity on COX pathways indicates that the compound could be a candidate for developing new anti-inflammatory drugs.
The biological activity of 4-Chloro-3-fluoro-2H-chromen-2-one is largely attributed to its interaction with specific molecular targets. For instance:
- Anticoagulant Activity: It may inhibit vitamin K epoxide reductase, affecting clotting factor synthesis.
- Antimicrobial Mechanism: The compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-fluoro-2H-chromen-2-one, and how can yield and purity be maximized?
- Methodological Answer : The synthesis of fluorinated chromenones typically involves multi-step reactions. For example, a conventional method for a structurally similar compound (3-acetyl-2H-chromen-2-one) uses condensation with aldehydes under reflux with ethanol and piperidine as a catalyst . To adapt this for 4-Chloro-3-fluoro-2H-chromen-2-one:
- Start with a pre-functionalized chromenone core (e.g., 3-acetyl-4-chloro-2H-chromen-2-one).
- Introduce fluorine via nucleophilic aromatic substitution (NAS) using a fluorinating agent (e.g., KF in DMF at 80–100°C) .
- Monitor reaction progress by TLC and purify via recrystallization (ethanol/water mixtures) .
Yield optimization requires precise stoichiometry, controlled temperature, and inert atmosphere to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Chloro-3-fluoro-2H-chromen-2-one?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding in aromatic regions) . For example, 7-hydroxy-4-methyl-2H-chromen-2-one shows distinct phenolic proton signals at δ 10–12 ppm .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns. For fluorinated chromenones, SHELXL is recommended for refinement due to its robustness with high-resolution data . A related compound, 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, was resolved in space group P2₁/c with Z = 8, showing intermolecular O–H···O hydrogen bonds .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₅ClFO₃).
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer :
- Solubility : Fluorinated chromenones are often sparingly soluble in water but dissolve in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays, use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .
- Stability : Chlorine and fluorine substituents enhance thermal stability but may render the compound light-sensitive. Store in amber vials at –20°C under inert gas. Stability under acidic/basic conditions should be tested via HPLC .
Advanced Research Questions
Q. What are common contradictions in reaction mechanisms involving fluorinated chromenones, and how can they be resolved?
- Methodological Answer :
- NAS vs. Electrophilic Fluorination : Fluorine introduction may proceed via NAS (e.g., KF with crown ethers) or electrophilic agents (Selectfluor®). Conflicting data on regioselectivity arise from solvent polarity and substituent electronic effects. For example, electron-withdrawing groups (e.g., –Cl) activate specific positions for fluorination .
- Mitigation : Use computational modeling (DFT) to predict reactive sites. Experimental validation via kinetic studies (e.g., varying temperature/pH) clarifies dominant pathways .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
- Methodological Answer :
- Twinning : Use SHELXD for initial structure solution and TWINLAW in SHELXL to model twin domains . For 4-Chloro-3-fluoro-2H-chromen-2-one, expect pseudo-merohedral twinning due to planar chromenone rings.
- Disorder : Fluorine and chlorine atoms may exhibit positional disorder. Refine using PART instructions in SHELXL with restrained isotropic displacement parameters .
- Validation : Check Rint and CC₁/2 values. For high Z' structures (e.g., Z' = 2), use PLATON to analyze symmetry operations .
Q. What strategies elucidate structure-activity relationships (SAR) for biological applications of fluorinated chromenones?
- Methodological Answer :
- Derivatization : Synthesize analogs with varying substituents (e.g., –OCH₃, –CF₃) to test anti-inflammatory or anticancer activity. For example, 3-acetyl-7-fluoro-2H-chromen-2-one showed dose-dependent inhibition of COX-2 .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs). Validate via enzyme assays (e.g., IC₅₀ determination for kinase inhibitors) .
- Data Correlation : Plot substituent Hammett constants (σ) against bioactivity (e.g., log(1/IC₅₀)) to identify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
